molecular formula C20H23FN2O3S B2947531 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide CAS No. 683791-96-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide

Katalognummer: B2947531
CAS-Nummer: 683791-96-0
Molekulargewicht: 390.47
InChI-Schlüssel: MVYTZOMVLFUHQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a sulfamoyl-substituted benzamide derivative characterized by a benzamide core linked to a sulfamoyl group functionalized with a cyclohexyl and methyl moiety. The N-(2-fluorophenyl) substituent introduces electron-withdrawing properties and steric effects, which may influence binding interactions in biological systems.

Eigenschaften

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYTZOMVLFUHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methyl)sulfamoyl chloride. This intermediate is then reacted with 2-fluoroaniline to produce the desired benzamide compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Analyse Chemischer Reaktionen

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfamoyl-Benzamide Derivatives with Oxadiazole Moieties

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
    • Structural Differences : Replaces the cyclohexyl group with benzyl and introduces a 1,3,4-oxadiazole ring linked to a 4-methoxyphenyl group.
    • Activity : Exhibits antifungal activity against Candida albicans by targeting thioredoxin reductase .
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Structural Differences : Substitutes the methyl group on sulfamoyl with ethyl and incorporates a furan-linked oxadiazole.
    • Activity : Similar antifungal profile to LMM5 but with altered pharmacokinetics due to the furan moiety .

Sulfonamide-Benzamide Hybrids as PD-L1 Inhibitors

  • Compound 4 : 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide
    • Structural Differences : Features a chlorine and methoxy group on the benzamide core, with a 4-fluorophenyl-substituted sulfamoyl.
    • Activity : Demonstrates 53.3% inhibition of PD-L1 and anti-proliferative activity against PC-3 cancer cells .
  • Compound 7: 5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide Structural Differences: Incorporates a 2,4-difluorophenyl group on sulfamoyl.

Cyclohexyl-Substituted Benzamides in Opioid Receptor Studies

  • 3-Trifluoromethyl-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide Structural Differences: Lacks the sulfamoyl group but includes a trifluoromethyl and fluoro substituent on the benzamide. Activity: Acts as a low-to-moderate affinity opioid receptor agonist .

Sulfamoyl Derivatives with Piperidine/Cyclohexyl Hybrids

  • 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}benzamide Structural Differences: Incorporates a piperidine ring on the cyclohexyl group and a 2-methoxyphenyl substituent on sulfamoyl. Activity: Not explicitly stated, but the piperidine moiety may enhance blood-brain barrier penetration .

Comparison Insight : The target compound’s 2-fluorophenyl group likely reduces metabolic degradation compared to the 2-methoxyphenyl analog, improving pharmacokinetic stability .

Biologische Aktivität

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

PropertyDetails
Molecular Formula C20H20F4N2O3S
Molecular Weight 444.4 g/mol
IUPAC Name 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
InChI Key ZNAHGPNNOWECPL-UHFFFAOYSA-N

The biological activity of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound is believed to act as an inhibitor of certain enzymes, potentially modulating pathways related to inflammation, cancer progression, and metabolic disorders.

Biological Activity

Research indicates that sulfamoyl-benzamide derivatives exhibit a range of biological activities:

  • Inhibition of NTPDases : A study demonstrated that sulfamoyl-benzamides, including derivatives similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide, selectively inhibit human NTPDases (nucleotide triphosphate diphosphohydrolases), which are implicated in purinergic signaling. The most potent inhibitors showed IC50 values in the sub-micromolar range, suggesting significant potential for therapeutic applications in conditions associated with aberrant purinergic signaling .
  • Anticancer Properties : Preliminary findings suggest that compounds with similar structures can exhibit anticancer effects. For instance, derivatives have been tested against various human cancer cell lines (e.g., MCF-7 and MDA-MB-231), showing efficacy in inhibiting cell proliferation and inducing cell cycle arrest through mechanisms such as tubulin polymerization inhibition .

Case Studies

  • NTPDase Inhibition : In a comparative study, several sulfamoyl-benzamide derivatives were synthesized and evaluated for their inhibitory effects on h-NTPDase1 and h-NTPDase3. The most effective compound demonstrated an IC50 value of 0.72 ± 0.11 μM against h-NTPDase3, indicating its potential as a therapeutic agent for diseases influenced by nucleotide metabolism .
  • Cancer Cell Line Studies : Another study assessed the activity of sulfamoyl-benzamide derivatives against breast cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability and induced apoptosis, supporting their development as anticancer agents .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of sulfamoyl-benzamide derivatives:

Study FocusKey Findings
NTPDase InhibitionSelective inhibitors with IC50 values < 3 μM
Anticancer ActivitySignificant inhibition of cell proliferation in MCF-7
Mechanism of ActionInteraction with tubulin leading to cell cycle arrest

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.